The synthesis of etiroxate hydrochloride typically involves several key steps:
The detailed synthetic pathway can be represented as follows:
This method provides a reliable yield and purity for pharmaceutical applications .
The molecular structure of etiroxate hydrochloride can be represented by its chemical formula . The compound consists of a phenolic ring substituted with various functional groups that contribute to its biological activity.
The three-dimensional conformation plays a crucial role in its interaction with biological targets, particularly in lipid metabolism pathways.
Etiroxate hydrochloride participates in several chemical reactions that are essential for its functionality:
These reactions are vital for understanding the stability and efficacy of etiroxate hydrochloride in therapeutic applications .
Relevant analyses demonstrate that etiroxate hydrochloride maintains its integrity when stored properly but may undergo degradation when exposed to harsh conditions .
Etiroxate hydrochloride has several scientific uses:
The demand for etiroxate hydrochloride continues to grow due to increasing awareness of cardiovascular diseases globally .
Etiroxate hydrochloride is a synthetic thyroxine derivative characterized by its complex iodinated structure and significant lipid-modulating properties. The compound features four iodine atoms strategically positioned on two aromatic rings, contributing to its molecular weight and steric properties. This configuration is essential for its biological activity and distinguishes it from simpler thyromimetics [2] [4].
The compound possesses one defined stereocenter, leading to the existence of enantiomeric forms. Commercial preparations are typically available as both:
The chiral center resides at the α-carbon of the alanine side chain, where the methyl group creates stereochemical asymmetry. This chirality significantly influences receptor binding interactions and metabolic stability, though detailed crystallographic studies comparing enantiomer-specific activities remain limited in public literature [2] [4] [5].
Table 1: Molecular Properties of Etiroxate Hydrochloride
Property | Value | Remarks |
---|---|---|
Molecular Formula | C₁₈H₁₇I₄NO₄·ClH | Hydrochloride salt form |
Free Base MW | 818.95 g/mol | Calculated from C₁₈H₁₇I₄NO₄ |
Salt Form MW | 855.41 g/mol | Includes hydrochloride counterion |
Elemental Composition | C: 26.40%; H: 2.09%; I: 61.98%; N: 1.71%; O: 7.81% | Theoretical values for free base |
CAS Number (free base) | 17365-01-4 | Controlled substance designation in some regions |
CAS Number (HCl salt) | 55327-22-5 | Pharmaceutical form [1] [2] [4] |
The high iodine content (61.98% of molecular mass) contributes to its radiographic opacity and significantly influences its hydrophobic character, with a calculated partition coefficient (logP) exceeding 5.0, indicating extreme lipophilicity [1] [4].
The stereochemistry of etiroxate hydrochloride is precisely represented through standardized chemical notations:
Cl.CCOC(=O)C(C)(N)CC1=CC(I)=C(OC2=CC(I)=C(O)C(I)=C2)C(I)=C1
Cl.CCOC(=O)[C@@](C)(N)CC1=CC(I)=C(OC2=CC(I)=C(O)C(I)=C2)C(I)=C1
YKFOTONIBHUPOM-UHFFFAOYSA-N
YKFOTONIBHUPOM-FERBBOLQSA-N
While publicly available crystallographic data is limited, the molecular conformation features:
The crystalline form exhibits orthorhombic symmetry in preliminary powder diffraction studies, with characteristic peaks at 2θ = 5.8°, 12.3°, and 18.7°. Stability studies indicate sensitivity to photodegradation due to weak C-I bonds, necessitating storage in amber vials under inert atmosphere [2] [4] [5].
The synthesis of etiroxate hydrochloride proceeds through sequential iodination and esterification of thyroxine precursors:
A critical modification involves the α-methyl substitution on the alanine side chain, which distinguishes etiroxate from natural thyroxine. This structural alteration reduces direct thyroid receptor activation while maintaining lipid-modulating effects. The final step achieves crystallization purity >98% through fractional precipitation from acetone/water mixtures [4] [8].
Purification challenges center on residual iodide contamination and enantiomeric separation:
Stability assessments reveal:
The tetraiodinated structure is indispensable for etiroxate's lipid-lowering efficacy through:
Table 2: Impact of Structural Modifications on Lipid Parameters
Structural Feature | Effect on LDL-C | Effect on HDL-C | Mechanistic Consequence |
---|---|---|---|
Tetraiodination | ↓↓↓ (Strong reduction) | ↓ (Mild reduction) | Enhanced hepatic cholesterol clearance |
Ethyl Ester | ↓↓ | ↔ | Improved oral bioavailability |
α-Methyl Group | ↓↓ | ↔ | Reduced cardiac thyromimetic effects |
Phenolic Hydroxyl | ↓ | ↓ | Essential for LCAT activation |
Removal of even one iodine atom diminishes receptor binding affinity by >90%, confirming the critical nature of the halogen perimeter for effective interaction with hepatic lipid regulatory proteins [1] [2] [4].
Etiroxate demonstrates divergent pharmacological behavior compared to thyroxine (T4) and dextrothyroxine:
Unlike thyroxine, etiroxate uncouples lipid-modulating effects from calorigenic activity. Clinical studies demonstrate:
This favorable SAR profile stems from the strategic molecular modifications: ethyl esterification creates a metabolically stable prodrug, while the α-methyl group sterically hinders binding to nuclear thyroid receptors without affecting interaction with hepatic LDL-regulating proteins [2] [4] [8].
Table 3: Comparison of Thyroxine Derivatives
Property | Etiroxate HCl | Thyroxine (T4) | Dextrothyroxine |
---|---|---|---|
Molecular Weight | 855.41 g/mol | 776.87 g/mol | 776.87 g/mol |
Iodine Atoms | 4 | 4 | 4 |
LDL Reduction | 38-42% | 15-18% | 25-30% |
TRβ1 Binding | <5% | 100% | 15% |
Oxygen Consumption | ↔ | ↑↑↑ | ↑↑ |
TSH Suppression | None | Significant | Moderate |
Primary Application | Hyperlipoproteinemia | Hypothyroidism | Hypercholesterolemia (historical) |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7